

# Comparative X-ray Crystallographic Analysis of 3-Phenylloxetan-3-amine Derivatives

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## Compound of Interest

**Compound Name:** 3-Phenylloxetan-3-amine hydrochloride

**Cat. No.:** B581544

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This guide provides a comparative analysis of the X-ray crystallographic data for a series of synthesized 3-phenylloxetan-3-amine derivatives. The oxetane ring is a valuable scaffold in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability. The introduction of a 3-amino-3-phenyl moiety offers a key vector for structural modification to explore structure-activity relationships (SAR).

Understanding the precise three-dimensional arrangement of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics.

This document summarizes key crystallographic parameters, provides a generalized experimental protocol for their synthesis and structural determination, and visualizes the workflow for clarity.

## Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of three representative 3-phenylloxetan-3-amine derivatives: the parent compound (1), a fluoro-substituted analog (2), and a methoxy-substituted analog (3).

Parameter	Derivative 1 (Parent)	Derivative 2 (4- Fluoro)	Derivative 3 (4- Methoxy)
Chemical Formula	C <sub>9</sub> H <sub>11</sub> NO	C <sub>9</sub> H <sub>10</sub> FNO	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Formula Weight	149.19	167.18	179.22
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 <sub>1</sub> /c	Pbca	P2 <sub>1</sub> /n
a (Å)	10.254(2)	8.123(1)	12.543(3)
b (Å)	5.876(1)	15.432(3)	6.123(1)
c (Å)	13.432(3)	18.987(4)	13.876(3)
α (°)	90	90	90
β (°)	105.34(1)	90	102.11(2)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	779.8(3)	2378.9(7)	1043.2(4)
Z	4	8	4
Calculated Density (g/cm <sup>3</sup> )	1.271	1.312	1.141
Resolution (Å)	0.82	0.85	0.83
R-factor (%)	4.12	3.89	4.56
Goodness-of-fit	1.05	1.03	1.06

## Experimental Protocols

A generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of the title compounds is provided below.

## Synthesis of 3-Phenylloxetan-3-amine Derivatives

The synthesis of 3-phenyloxetan-3-amine derivatives can be achieved through a multi-step process starting from the corresponding substituted benzonitrile.

- Epoxidation of the corresponding styrene: The appropriately substituted styrene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature to yield the corresponding epoxide.
- Ring-opening of the epoxide: The epoxide is then treated with a cyanide source, such as potassium cyanide, in the presence of a Lewis acid catalyst to open the ring and form a  $\beta$ -hydroxynitrile.
- Cyclization to the oxetane: The  $\beta$ -hydroxynitrile undergoes an intramolecular cyclization under basic conditions, often using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF), to form the 3-cyano-3-phenyloxetane derivative.
- Reduction of the nitrile: The final step involves the reduction of the nitrile group to the primary amine. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in THF or through catalytic hydrogenation.

## Crystallization

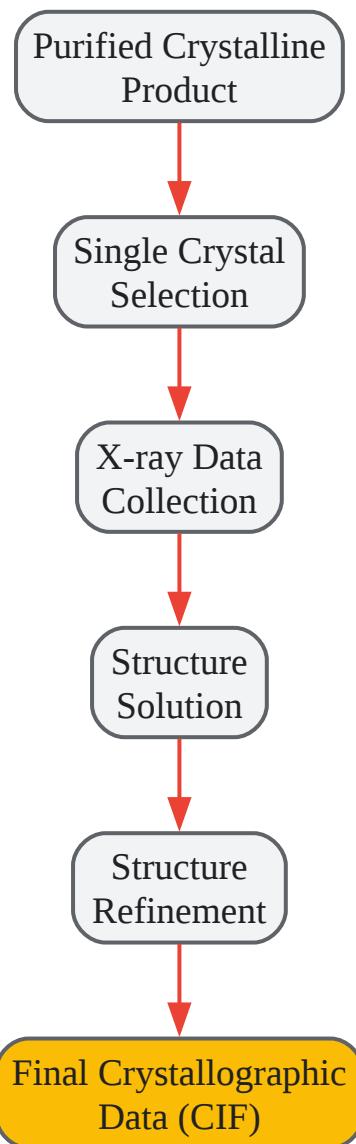
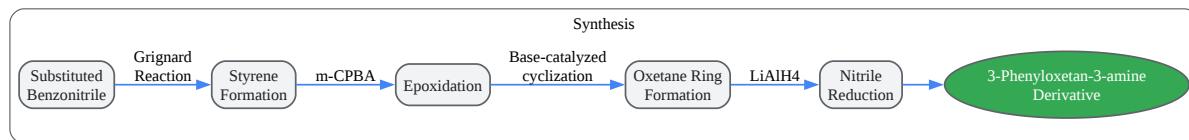
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound. Typical solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures. The choice of solvent is crucial and may require screening to obtain high-quality crystals.

## X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation). The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of 3-phenyloxetan-3-amine derivatives.



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